molecular formula C15H18N4O3S2 B6771851 (1,1-Dioxo-1,4-thiazinan-4-yl)-[6-[methyl(1,3-thiazol-4-ylmethyl)amino]pyridin-3-yl]methanone

(1,1-Dioxo-1,4-thiazinan-4-yl)-[6-[methyl(1,3-thiazol-4-ylmethyl)amino]pyridin-3-yl]methanone

Cat. No.: B6771851
M. Wt: 366.5 g/mol
InChI Key: VUTWQXBBNAATCY-UHFFFAOYSA-N
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Description

(1,1-Dioxo-1,4-thiazinan-4-yl)-[6-[methyl(1,3-thiazol-4-ylmethyl)amino]pyridin-3-yl]methanone is a complex organic compound characterized by its unique structure, which includes a thiazinan ring, a thiazole moiety, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,1-Dioxo-1,4-thiazinan-4-yl)-[6-[methyl(1,3-thiazol-4-ylmethyl)amino]pyridin-3-yl]methanone typically involves multi-step organic synthesis. The process begins with the preparation of the thiazinan ring, followed by the introduction of the thiazole and pyridine moieties. Each step requires specific reaction conditions, such as controlled temperature, pH, and the use of catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods enhance efficiency and scalability, allowing for the production of significant quantities of the compound while maintaining stringent quality control standards.

Chemical Reactions Analysis

Types of Reactions

(1,1-Dioxo-1,4-thiazinan-4-yl)-[6-[methyl(1,3-thiazol-4-ylmethyl)amino]pyridin-3-yl]methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding sulfide or amine derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to optimize the reaction outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, (1,1-Dioxo-1,4-thiazinan-4-yl)-[6-[methyl(1,3-thiazol-4-ylmethyl)amino]pyridin-3-yl]methanone is used as a building block for synthesizing more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological systems can provide insights into its potential therapeutic applications, such as antimicrobial or anticancer properties.

Medicine

In medicine, the compound is investigated for its potential use as a drug candidate. Its ability to interact with specific molecular targets makes it a promising candidate for developing new treatments for various diseases.

Industry

In the industrial sector, this compound is used in the development of advanced materials. Its unique properties can enhance the performance of materials used in various applications, such as coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of (1,1-Dioxo-1,4-thiazinan-4-yl)-[6-[methyl(1,3-thiazol-4-ylmethyl)amino]pyridin-3-yl]methanone involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, (1,1-Dioxo-1,4-thiazinan-4-yl)-[6-[methyl(1,3-thiazol-4-ylmethyl)amino]pyridin-3-yl]methanone stands out due to its unique combination of a thiazinan ring, a thiazole moiety, and a pyridine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

(1,1-dioxo-1,4-thiazinan-4-yl)-[6-[methyl(1,3-thiazol-4-ylmethyl)amino]pyridin-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O3S2/c1-18(9-13-10-23-11-17-13)14-3-2-12(8-16-14)15(20)19-4-6-24(21,22)7-5-19/h2-3,8,10-11H,4-7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUTWQXBBNAATCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CSC=N1)C2=NC=C(C=C2)C(=O)N3CCS(=O)(=O)CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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